5-methyl-N-[2-(methylsulfanyl)phenyl]thiophene-3-carboxamide
Overview
Description
5-methyl-N-[2-(methylsulfanyl)phenyl]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(methylsulfanyl)phenyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the methyl and carboxamide groups.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-methyl-N-[2-(methylsulfanyl)phenyl]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(methylsulfanyl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-butylthiophene: Used in the synthesis of anticancer agents.
2-octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-methyl-N-[2-(methylsulfanyl)phenyl]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities compared to other thiophene derivatives .
Properties
IUPAC Name |
5-methyl-N-(2-methylsulfanylphenyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-9-7-10(8-17-9)13(15)14-11-5-3-4-6-12(11)16-2/h3-8H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHIYAFLKIGSLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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